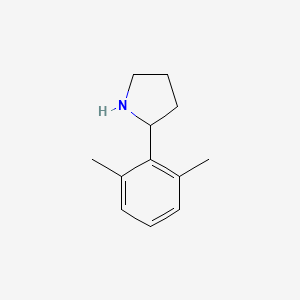

2-(2,6-Dimethylphenyl)pyrrolidine

描述

General Overview of Pyrrolidine-Based Chemical Entities in Advanced Research

The pyrrolidine (B122466) scaffold is a cornerstone in the development of novel therapeutic agents. As a saturated heterocycle, it provides a three-dimensional framework that allows for precise spatial arrangement of functional groups, a critical factor for effective interaction with biological targets. nih.govresearchgate.netdntb.gov.ua This non-planar structure, a result of sp³ hybridization, is a key feature that distinguishes it from flat, aromatic systems. nih.govresearchgate.netdntb.gov.ua The pyrrolidine ring is a common feature in many natural products, including alkaloids like nicotine (B1678760) and hygrine, and is also present in the amino acids proline and hydroxyproline. wikipedia.org

In pharmaceutical research, the pyrrolidine nucleus is one of the most prevalent five-membered non-aromatic nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov Its derivatives have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents. ontosight.ai The versatility of the pyrrolidine ring allows for extensive chemical modification, enabling the synthesis of large libraries of compounds for high-throughput screening and the optimization of lead compounds in drug discovery programs. nih.govontosight.ai

Historical Context and Evolution of Research on 2-(2,6-Dimethylphenyl)pyrrolidine and its Derivatives

Research into pyrrolidine derivatives has a long history, but specific focus on N-(2,6-dimethylphenyl)pyrrolidine and its analogues has gained momentum in more recent decades. ontosight.ai Early investigations into pyrrolidine chemistry laid the groundwork for the synthesis of more complex derivatives. organic-chemistry.org The evolution of research in this area has been driven by the quest for new therapeutic agents with improved efficacy and novel mechanisms of action.

A notable example in the evolution of research on related structures is the development of N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide, also known as DM-9384. Studies in the late 1980s demonstrated its potential to enhance cognitive function in various animal models of learning and memory. nih.gov This research highlighted the potential of combining a 2,6-dimethylphenyl moiety with a pyrrolidine-derived structure to achieve effects on the central nervous system.

More recent research has focused on designing hybrid molecules that incorporate the 2,6-dimethylphenyl group into different scaffolds for various therapeutic targets. For instance, N4-(2,6-dimethylphenyl) semicarbazones have been designed as anticonvulsant agents, showing promising activity in preclinical models. nih.govacs.org These studies underscore a strategic approach in medicinal chemistry where well-characterized structural motifs are combined to create novel compounds with desired pharmacological profiles.

Significance of the 2,6-Dimethylphenyl Moiety in Scaffold Design for Targeted Biological Applications

This steric influence can lock the molecule into a preferred orientation, which can be advantageous for fitting into a specific binding pocket of a protein while preventing non-specific interactions. For example, in the design of anticonvulsants, the 2,6-dimethylphenyl group was part of a pharmacophore model developed for this class of drugs. nih.govacs.org

Furthermore, the lipophilic nature of the dimethylphenyl group can influence the pharmacokinetic properties of the entire molecule, such as its ability to cross cell membranes and the blood-brain barrier. This is particularly relevant for drugs targeting the central nervous system. nih.gov The strategic placement of the methyl groups can also protect the molecule from metabolic degradation, potentially leading to a longer duration of action. The exploration of various substitutions on the phenyl ring, including dimethyl groups, has been a key strategy in optimizing the potency and drug-like properties of new chemical entities. acs.org

The following table provides an overview of key research findings related to compounds containing the 2,6-dimethylphenyl moiety linked to a nitrogen-containing heterocyclic scaffold.

| Compound Class | Research Focus | Key Findings |

| N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DM-9384) | Cognitive Enhancement | Improved learning and memory in animal models. nih.gov |

| N4-(2,6-dimethylphenyl) semicarbazones | Anticonvulsant Activity | Exhibited significant anticonvulsant effects in preclinical seizure models. nih.govacs.org |

| N-(2,6-Dimethyl-phenyl)-acetamide derivatives | General Biological Activity | Investigated for a range of potential biological activities, including antimicrobial and anticancer effects. ontosight.ai |

This targeted approach to scaffold design, leveraging the specific properties of the 2,6-dimethylphenyl moiety, continues to be a valuable strategy in the development of new and effective therapeutic agents.

Structure

3D Structure

属性

IUPAC Name |

2-(2,6-dimethylphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9-5-3-6-10(2)12(9)11-7-4-8-13-11/h3,5-6,11,13H,4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDBWPROXDXLPDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

899365-72-1 | |

| Record name | 2-(2,6-dimethylphenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 2,6 Dimethylphenyl Pyrrolidine Derivatives

Established and Optimized Synthetic Routes for the 2-(2,6-Dimethylphenyl)pyrrolidine Core

The construction of the this compound core and its derivatives is achieved through several reliable synthetic strategies. These methods often involve the formation of amide bonds and cyclization reactions, with a focus on efficiency and yield.

Amidation Reactions for Carboxamide and Acetamide Derivatives

Amidation reactions are a cornerstone in the synthesis of this compound derivatives, particularly for creating carboxamide and acetamide analogs. These reactions typically involve the coupling of a carboxylic acid or its activated form with an amine. For instance, the synthesis of N-(2,6-dimethylphenyl)piperidine-2-carboxamide, a related piperidine analog, highlights a common approach where a carboxylic acid is coupled with 2,6-dimethylaniline.

In a typical procedure, 2,6-dimethylaniline can be treated with α-chloroacetyl chloride in a suitable solvent like acetic acid, often in the presence of a base such as sodium acetate, to form an α-chloro amide intermediate. umass.edu This intermediate can then undergo a nucleophilic substitution reaction with a cyclic amine to yield the final acetamide derivative. umass.edu Similarly, the synthesis of N-(2,6-Dimethylphenyl)-2-(2-oxo-1-pyrrolidin-1-yl)acetamide has been achieved through N-acylation and N-alkylation reactions starting from 2,6-xylidine. researchgate.net

Copper-mediated C-H amidation has also emerged as a powerful tool for forming these linkages directly from C-H bonds. This method allows for the coupling of heterocycles or aromatic compounds with a variety of nitrogen nucleophiles, including amides, providing efficient access to biologically important skeletons. nih.gov

| Reagent 1 | Reagent 2 | Product | Reaction Type |

| 2,6-Dimethylaniline | α-Chloroacetyl chloride | α-Chloro-N-(2,6-dimethylphenyl)acetamide | Acylation |

| α-Chloro-N-(2,6-dimethylphenyl)acetamide | Pyrrolidine (B122466) | 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (Lidocaine analog) | Nucleophilic Substitution |

| 2,6-Xylidine | - | N-(2,6-Dimethylphenyl)-2-(2-oxo-1-pyrrolidin-1-yl)acetamide | N-acylation/N-alkylation |

| Heterocycle/Aromatic C-H | Amide | Amidated Heterocycle/Aromatic | Copper-Mediated C-H Amidation |

Reaction of 2-Pyrrolidinecarboxylic Acid with 2,6-Dimethylaniline in the Presence of Coupling Reagents

A direct and efficient method for synthesizing this compound-2-carboxamide involves the coupling of 2-pyrrolidinecarboxylic acid (proline) with 2,6-dimethylaniline. This reaction is typically facilitated by coupling reagents that activate the carboxylic acid, enabling the formation of the amide bond.

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) or reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). The reaction is generally carried out in an inert solvent, such as dimethylformamide (DMF), and may be assisted by a base to neutralize the acid formed during the reaction. For example, the synthesis of Vildagliptin involves the reaction of a pyrrolidine derivative with a carboxylic acid in the presence of N,N'-carbonyldiimidazole (CDI). mdpi.com Similarly, the synthesis of various amides from picolinic acid and pyridine-2,6-dicarboxylic acid has been achieved using coupling agents, demonstrating the broad applicability of this method. nih.gov

The formation of pyrrolidone carboxylic acid from glutamine residues during peptide synthesis, a related intramolecular cyclization, can be minimized by accelerating the coupling reaction, highlighting the importance of optimized reaction conditions. nih.gov

One-Pot Synthetic Strategies for Pyrrolidine-Linked Compounds

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. Several one-pot strategies have been developed for the synthesis of complex pyrrolidine-containing molecules. These often involve cascade or multicomponent reactions.

A notable example is the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. nih.govrsc.org For instance, the reaction of isatin and an amino acid can generate an azomethine ylide in situ, which then reacts with a suitable alkene or alkyne to form spiro-pyrrolidine derivatives in a single step. rsc.orgtandfonline.com These reactions can be performed under catalyst-free conditions or utilizing microwave irradiation to accelerate the process. tandfonline.com

Another approach involves tandem reactions, such as the copper-catalyzed amination/cyanation/alkylation of primary-amine-tethered alkynes, which yields α-CN-substituted pyrrolidines. researchgate.net Similarly, silver-mediated tandem amination/oxidation of secondary-amine-tethered alkynes can produce functionalized pyrroles. researchgate.net One-pot multicomponent reactions involving aldehydes, amino acid esters, and chalcones have also been employed to synthesize various pyrrolidine-2-carboxylates. tandfonline.com

Stereoselective Synthesis and Chiral Resolution Techniques for this compound Analogs

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods and efficient chiral resolution techniques is of paramount importance for producing enantiomerically pure this compound analogs.

Catalytic Dynamic Resolution in the Synthesis of Pyrrolidine Derivatives

Catalytic dynamic resolution (CDR) is a powerful strategy for the synthesis of enantiomerically enriched compounds from a racemic starting material. This technique combines a rapid and reversible racemization of the starting material with a stereoselective reaction that consumes one of the enantiomers faster than the other.

In the context of pyrrolidine synthesis, dynamic kinetic resolution (DKR) has been successfully applied. For example, a highly diastereoselective and enantioselective synthesis of polysubstituted pyrrolidines has been achieved through an organocatalytic dynamic kinetic resolution cascade. pkusz.edu.cnnih.govfigshare.com This process combines a reversible aza-Henry reaction with a DKR-driven aza-Michael cyclization, leading to products with high enantiomeric excess (ee) and diastereomeric ratio (dr). pkusz.edu.cnnih.gov

Another example involves the dynamic kinetic resolution of N-Boc pyrrolidine using a chiral diamine ligand. rsc.org Transmetalation of a stannane precursor followed by the addition of a chiral ligand and an electrophile results in the formation of 2-substituted-pyrrolidines with good enantioselectivity. rsc.org The use of the diastereoisomer of the chiral ligand can provide access to the opposite enantiomer. rsc.org Dynamic thermodynamic resolutions (DTRs) have also been employed, where a chiral ligand coordinates to a chiral organolithium intermediate, leading to an equilibrium that favors one stereoisomer. nih.gov

| Technique | Key Features | Application Example |

| Dynamic Kinetic Resolution (DKR) | Combines racemization of starting material with a kinetic resolution. | Organocatalytic cascade for polysubstituted pyrrolidines. pkusz.edu.cnnih.govfigshare.com |

| Catalytic Dynamic Resolution (CDR) | Employs a catalyst for the resolution process. | CDR of rac-2-lithio-N-Boc-piperidine. nih.gov |

| Dynamic Thermodynamic Resolution (DTR) | Establishes a thermodynamic equilibrium between diastereomers. | Resolution of 2-lithio piperidines using chiral ligands. nih.gov |

Enantioselective Approaches and Chiral Separation Methodologies

Beyond dynamic resolutions, several other enantioselective approaches and chiral separation techniques are employed to obtain optically pure this compound analogs.

Enantioselective Synthesis: This involves the use of chiral catalysts or auxiliaries to directly produce a single enantiomer. Organocatalysis has emerged as a particularly effective strategy. For example, a Brønsted acid-catalyzed intramolecular hydroamination can provide pyrrolidines with quaternary stereocenters in high yield and enantioselectivity. chemrxiv.org The synthesis of enantioenriched 2,2-disubstituted pyrrolidines has been achieved through a sequence of asymmetric allylic alkylation to set the stereocenter, followed by a stereoretentive ring contraction. nih.gov Furthermore, enantioselective, organocatalytic conjugate addition of aldehydes to nitro-olefins can be elaborated to provide spirocyclic pyrrolidine derivatives. thieme-connect.de

Chiral chromatography, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase, is another powerful technique for separating enantiomers. nih.gov This method can be used for both analytical and preparative-scale separations.

| Method | Description | Example |

| Enantioselective Synthesis | Direct synthesis of a single enantiomer using chiral catalysts or auxiliaries. | Brønsted acid-catalyzed intramolecular hydroamination. chemrxiv.org |

| Chiral Resolution via Diastereomeric Salts | Formation of separable diastereomeric salts with a chiral resolving agent. | Resolution of racemic amines with D-tartaric acid. wikipedia.orgresearchgate.net |

| Chiral Chromatography | Separation of enantiomers based on their differential interaction with a chiral stationary phase. | Preparative enantioselective HPLC. nih.gov |

Catalytic Approaches in the Functionalization of this compound

The functionalization of the pyrrolidine ring, particularly in derivatives like this compound, is a key area of research for creating novel chemical entities with potential applications in various fields. Catalytic methods offer efficient and selective routes to modify the C-H bonds of the pyrrolidine scaffold.

Lewis Acid Catalysis in C-H Functionalization of N-Aryl Pyrrolidines

The direct functionalization of C-H bonds in N-aryl pyrrolidines represents a powerful and atom-economical strategy for molecular diversification. Lewis acid catalysis has emerged as a promising approach to achieve this transformation with high selectivity. Research has demonstrated the catalytic arylation of N-phenylpyrrolidine at the sp3 C-H bond in the absence of a directing group, utilizing a ruthenium-based catalyst. nih.gov Mechanistic studies suggest that C-H bond metalation is a crucial and rate-determining step in this process. nih.gov This methodology has been shown to be applicable to various N-substituted pyrrolidines, including N-methyl-, N-benzyl-, and N-benzoylpyrrolidine. nih.gov

Furthermore, palladium-catalyzed C-H arylation of thioamides has been developed for the enantioselective functionalization of the α-methylene C-H bonds of saturated aza-heterocycles, including pyrrolidines. nih.gov This method employs chiral phosphoric acids as effective anionic ligands to achieve high enantioselectivities. nih.gov A notable advantage of this catalytic system is its ability to achieve exclusive regioselectivity, even in the presence of multiple methylene groups in different steric environments. nih.gov The development of such catalytic systems is of significant importance for drug discovery, as the α-aryl amine motif is a common feature in many bioactive molecules. nih.gov

Recent advancements have also explored redox-neutral α-C–H functionalization of pyrrolidines, providing a facile route to α-aryl-substituted derivatives. rsc.orgrsc.org This approach utilizes quinone monoacetal as an oxidizing agent and can proceed without the need for a metal catalyst. rsc.orgrsc.org

| Catalyst System | Substrate Scope | Key Features |

| Ru(H)2(CO)(PCy3)3 | N-phenylpyrrolidine, N-methylpyrrolidine, N-benzylpyrrolidine, N-benzoylpyrrolidine | Direct and selective arylation of sp3 C-H bonds without a directing group. nih.gov |

| Pd(II) / Chiral Phosphoric Acid | Ethyl amines, azetidines, pyrrolidines, piperidines, azepanes, indolines, tetrahydroisoquinolines | High enantioselectivity and exclusive regioselectivity in α-C–H arylation. nih.gov |

| Quinone Monoacetal / DABCO | Pyrrolidine | Redox-neutral, metal-free α-C–H arylation. rsc.org |

Application of Novel Catalysts for Enhanced Yields and Purity in Industrial Production

The industrial production of this compound derivatives necessitates the development of highly efficient and selective catalysts that can provide high yields and purity. Novel catalyst systems are continuously being explored to meet these demands. For instance, a novel catalyst based on a modified zirconium metal-organic framework (MOF), UiO-66-Pyca-Ce (III), has been fabricated and shown to be highly effective in the synthesis of polyhydroquinoline derivatives. nih.gov This catalyst demonstrates high efficacy (90% yield) and reusability, which are critical factors for industrial applications. nih.gov Its catalytic activity is attributed to the presence of three Lewis acid activation functions. nih.gov

| Catalyst | Reaction Type | Advantages in Industrial Production |

| UiO-66-Pyca-Ce (III) | Asymmetric Hantzsch condensation | High efficacy (90% yield), reusability, environmentally friendly. nih.gov |

| Copper(I) bromide | Tandem amination/cyanation/alkylation | Good yield and regioselectivity, one-pot synthesis. nih.gov |

| Silver(I) catalysts | Tandem amination/oxidation | Good yields for functionalized pyrroles, one-pot synthesis. nih.gov |

Exploration of Chemical Reactions and Reactivity Profiles of this compound Derivatives

The chemical reactivity of this compound derivatives is governed by the interplay of the pyrrolidine ring and the N-aryl substituent. Understanding their reactivity profiles is essential for the synthesis of new and complex molecules.

Oxidation Reactions to Form N-Oxides

The oxidation of the nitrogen atom in the pyrrolidine ring of this compound derivatives leads to the formation of N-oxides. This transformation can significantly alter the electronic properties and reactivity of the molecule. The synthesis of pyridine N-oxides, a related class of compounds, has been extensively studied and provides insights into the oxidation of N-heterocycles. arkat-usa.orgsemanticscholar.org Common oxidizing agents include peracids, such as m-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide in the presence of a catalyst. arkat-usa.org For instance, pyridine derivatives can be converted to their corresponding N-oxides in good yields using hydrogen peroxide with manganese tetrakis(2,6-dichlorophenyl)porphyrin as a catalyst. arkat-usa.org The choice of oxidant and reaction conditions can be tailored to achieve high chemoselectivity. arkat-usa.org The N-O moiety in these N-oxides possesses a unique functionality, acting as both an electron donor and a potential leaving group, making them versatile synthetic intermediates. arkat-usa.org

| Oxidizing Agent | Substrate | Product |

| Hydrogen Peroxide / Manganese tetrakis(2,6-dichlorophenyl)porphyrin | Pyridine derivatives | Pyridine N-oxides arkat-usa.org |

| m-Chloroperoxybenzoic acid (m-CPBA) | Pyridine derivatives | Pyridine N-oxides arkat-usa.org |

| Hydrogen Peroxide / Methyltrioxorhenium (MTO) | 3- and 4-substituted pyridines | Pyridine N-oxides arkat-usa.org |

Reduction Reactions to Form Secondary Amines

The reduction of certain this compound derivatives can lead to the formation of the corresponding secondary amines. For example, the reduction of an amide functionality within a pyrrolidine-containing structure can be achieved using reducing agents like lithium aluminum hydride. nih.gov This reaction is a common method for the synthesis of pyrrolidin-2-ylmethanamine from pyrrolidin-2-carboxamide, a process that can be performed on both S- and R-isomers while preserving optical purity. nih.gov The resulting secondary amines are valuable intermediates for further functionalization.

A one-pot route from halogenated amides to piperidines and pyrrolidines has also been developed, which involves the reduction of an activated amide intermediate. nih.gov In this method, the amide is first activated, and the resulting nitrilium ion is then reduced by sodium borohydride to yield a secondary amine, which subsequently undergoes intramolecular nucleophilic substitution to form the pyrrolidine ring. nih.gov

Nucleophilic Substitution Reactions, Particularly at the Amide Nitrogen

The amide nitrogen in derivatives of this compound can participate in nucleophilic substitution reactions. The reactivity of the amide bond is a subject of significant interest, particularly the rotational barriers around the N-acyl bond. rsc.org Computational and experimental studies on N-acyl pyrrolidine-2,5-dicarboxylic acid derivatives have provided insights into the energetics of amide bond rotation. rsc.org

Nucleophilic aromatic substitution (SNA) reactions involving pyrrolidine as the nucleophile have been studied computationally. nih.gov These studies show that the reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine proceeds through a stepwise pathway involving the initial addition of pyrrolidine to the thiophene ring. nih.gov The subsequent elimination of methanol is facilitated by a proton transfer, which can be catalyzed by an additional molecule of pyrrolidine. nih.gov These findings highlight the role of pyrrolidine as both a nucleophile and a potential catalyst in such transformations.

Pharmacological and Biological Investigations of 2 2,6 Dimethylphenyl Pyrrolidine Based Compounds

Elucidation of Molecular Mechanisms of Action

The biological activity of 2-(2,6-dimethylphenyl)pyrrolidine-based compounds stems from their interaction with specific molecular targets. Research has focused on their ability to modulate ion channels, inhibit enzymes, and bind to various receptors, which collectively contribute to their pharmacological profiles.

Ion Channel Modulation, including Voltage-Gated Sodium Channels

The structural similarity of many this compound analogs to local anesthetics like lidocaine points toward ion channel modulation as a primary mechanism of action. medscape.comresearchgate.net Local anesthetics function by reversibly binding to and inactivating voltage-gated sodium channels. medscape.com This action inhibits the influx of sodium ions necessary for the depolarization of nerve cell membranes, thereby blocking the propagation of nerve impulses and resulting in a loss of sensation. medscape.com

This mechanism is also highly relevant to anticonvulsant activity. For instance, a series of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivatives were investigated for their anticonvulsant properties, and the most active compound was found to interact with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. mdpi.com Similarly, hybrid molecules based on the pyrrolidine-2,5-dione core, which merge structural features of known antiepileptic drugs, have demonstrated potent anticonvulsant effects. mdpi.com Studies on these hybrid compounds revealed that their mechanism likely involves the inhibition of calcium currents mediated by Cav1.2 (L-type) channels. mdpi.com The antiarrhythmic agent N-(2,6-dimethylphenyl)-8-pyrrolizidineacetamide hydrochloride hemihydrate (SUN 1165), a lidocaine analog, demonstrates Class Ic antiarrhythmic effects, which are characteristic of sodium channel blockade. nih.govnih.gov

Enzyme Inhibition Profiles (e.g., Dihydrofolate Reductase, Tyrosinase)

While ion channel modulation is a well-established mechanism for this class of compounds, research into their enzyme inhibition profiles is less extensive. However, the broader family of pyrrolidine-containing structures has been explored for various enzyme targets.

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of essential cellular components, making it a target for anticancer and antimicrobial agents. wikipedia.orgresearchgate.netnih.gov Inhibitors of DHFR, known as antifolates, are often structural analogs of the substrate, dihydrofolate. wikipedia.org Many DHFR inhibitors feature a 2,4-diaminopyrimidine scaffold, which serves as a key pharmacophore for binding to the enzyme. nih.govmdpi.com While specific studies extensively detailing the inhibition of DHFR by this compound analogs are not prominent in the literature, the general principle of targeting this enzyme with heterocyclic compounds remains a significant area of drug discovery. nih.gov

Tyrosinase: Tyrosinase is a copper-containing enzyme that plays a critical role in melanin biosynthesis and the enzymatic browning of foods. nih.govnih.gov Its inhibitors are of great interest in the cosmetic and food industries. nih.gov These inhibitors can act through various mechanisms, including competitive inhibition by mimicking the enzyme's substrate or by chelating the copper ions in the active site. nih.govmdpi.com Many natural and synthetic compounds containing N-heterocyclic structures have been identified as tyrosinase inhibitors. mdpi.comresearchgate.net For example, oxyresveratrol acts as a non-competitive inhibitor, while glabridin has shown potent inhibitory activity. mdpi.com Although direct and extensive research linking this compound derivatives specifically to tyrosinase inhibition is limited, the exploration of heterocyclic scaffolds for this purpose is an active field.

Receptor Binding and Modulation (e.g., CNS Receptors, Dopamine Receptors)

Analogs of this compound have been evaluated for their affinity to various central nervous system (CNS) receptors. The pyrrolidine (B122466) ring is a versatile scaffold that can be modified to achieve desired binding profiles. nih.govresearchgate.net

Studies on novel pyrrolidin-2-one derivatives have shown significant affinity for serotonin 5-HT1A and α1-adrenergic receptors, suggesting that their anticonvulsant effects may be related to modulation of these systems. nih.gov Furthermore, some N-(2,6-dimethylphenyl)-substituted semicarbazones designed as anticonvulsants were found to increase the levels of the inhibitory neurotransmitter GABA by inhibiting the GABA transaminase enzyme. nih.gov Research into pyrrolidine-based compounds has also explored their interaction with dopamine receptors. For example, certain pyrrolidinium analogues of sulpiride have been synthesized and evaluated for their D2 dopaminergic activity. bindingdb.org The cognitive enhancer Nefiracetam, or N-(2,6-dimethylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide, is a pyrrolidone derivative that has been studied for its effects on learning and memory, indicating interaction with CNS pathways. nih.govresearchgate.net

Targeted Therapeutic Area Research for this compound Analogs

Building on their diverse mechanisms of action, derivatives of this compound have been specifically investigated for their therapeutic potential in several key areas, most notably neurological disorders and pain management.

Neurological Disorders and Anticonvulsant Activity

The pyrrolidine scaffold is a core component of many compounds investigated for neurological disorders, including epilepsy. mdpi.comnih.govresearchgate.net A significant body of research has focused on the anticonvulsant properties of this compound derivatives.

These compounds are often evaluated in preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. mdpi.comnih.gov N-(2,6-dimethylphenyl-2,3-pyridinedicarboximide, for example, exhibited potent activity against MES-induced seizures in rats, proving to be twice as potent as the established antiepileptic drug phenytoin in oral dosing. nih.gov Another study on hybrid pyrrolidine-2,5-dione derivatives identified a compound with significant broad-spectrum activity in both the MES and the psychomotor 6 Hz seizure models in mice. mdpi.com The activity of these compounds is influenced by the specific substituents on the pyrrolidine ring and attached moieties. nih.gov

| Compound | Animal Model | Test | ED₅₀ (mg/kg) | Reference |

|---|---|---|---|---|

| N-(2,6-dimethylphenyl-2,3-pyridinedicarboximide) | Rat (oral) | MES | 54.2 µmol/kg | nih.gov |

| N-(2,6-dimethylphenyl-2,3-pyridinedicarboximide) | Mouse (i.p.) | MES | 160.9 µmol/kg | nih.gov |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | Mouse (i.p.) | MES | 68.30 mg/kg | mdpi.com |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | Mouse (i.p.) | 6 Hz (32 mA) | 28.20 mg/kg | mdpi.com |

| Hybrid Pyrrolidine-2,5-dione (Compound 30) | Mouse (i.p.) | MES | 45.6 mg/kg | mdpi.com |

| Hybrid Pyrrolidine-2,5-dione (Compound 30) | Mouse (i.p.) | 6 Hz (32 mA) | 39.5 mg/kg | mdpi.com |

Local Anesthetic Applications and Pain Management

The structural relationship between this compound derivatives and lidocaine provides a strong rationale for their investigation as local anesthetics and analgesics. bohrium.comnih.gov Local anesthetics achieve their effect by blocking sodium channels in nerve fibers, preventing the transmission of pain signals. medscape.com

Research in this area has led to the development of potent antiarrhythmic and potentially analgesic compounds. The compound N-(2,6-dimethylphenyl)-8-pyrrolizidineacetamide hydrochloride hemihydrate (SUN 1165) was developed as a Class Ic antiarrhythmic agent, a class known for strong sodium channel blockade. nih.gov This mechanism is directly transferable to pain management. Anticonvulsant drugs are often effective in treating neuropathic pain, and several pyrrolidine-2,5-dione derivatives with anticonvulsant activity have also demonstrated efficacy in animal models of tonic and neuropathic pain. mdpi.commdpi.comnih.gov For instance, a potent anticonvulsant hybrid compound was also effective in the formalin test of tonic pain and an oxaliplatin-induced neuropathic pain model in mice. mdpi.com

Antimyotonic Effects in Skeletal Muscle Disorders

Derivatives of this compound have been investigated as potent blockers of skeletal muscle sodium channels (NaV1.4), a key target for managing skeletal muscle hyperexcitability disorders like myotonia. These compounds are often chiral analogues of existing antiarrhythmic and antimyotonic drugs such as tocainide and mexiletine.

Research into a series of tocainide analogues, where the flexible amino group was constrained within a pyrrolidine ring, has revealed significant improvements in both potency and the desirable trait of use-dependent channel blockade. One such analogue, N-(2,6-dimethylphenyl)-2-pyrrolidinecarboxamide, demonstrated a marked increase in antimyotonic potential. The (R)-enantiomer of this compound was found to be 5-fold more potent than (R)-tocainide in producing a tonic block (blockade of resting channels) and 21-fold more potent under high-frequency stimulation (phasic block). This use-dependent action is crucial for therapeutic efficacy, as it allows the drug to preferentially target hyperactive muscle fibers while sparing normally functioning ones. Unlike tocainide, this analogue also exhibited stereoselectivity, with the (S)-isomer being 2- to 3-fold less potent than the (R)-isomer.

Further modifications, such as adding a tetramethyl-pyrroline moiety to the amino group of mexiletine-like compounds, have also been explored. These modifications were found to improve both the tonic and use-dependent block of NaV1.4 channels, indicating a promising strategy for developing safer and more effective antimyotonic agents.

Anticancer and Antimitotic Potentials

The this compound scaffold has also been incorporated into compounds designed for anticancer applications. A novel series of pyrrolidine-carboxamide derivatives was developed and evaluated for antiproliferative activity against a panel of human cancer cell lines. Several compounds from this series emerged as potent antiproliferative agents capable of inducing apoptosis.

One of the most active derivatives, compound 7g, exhibited a mean IC₅₀ value of 0.90 μM across the tested cell lines, which was more potent than the standard chemotherapeutic agent doxorubicin (mean IC₅₀ of 1.10 μM). Specifically, this compound was more effective than doxorubicin at inhibiting the growth of the A-549 lung cancer cell line, the MCF-7 breast cancer cell line, and the HT-29 colon cancer cell line. The mechanism of action for these compounds was linked to the dual inhibition of key cell cycle regulators, the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).

Antimicrobial and Antifungal Evaluations

Investigations into the antimicrobial and antifungal properties of this compound-based compounds are less extensive. However, research into related structures suggests potential pathways for development. A series of pyrrolidine-based thiosemicarbazones were synthesized and evaluated as potential inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in microbial folate metabolism. Inhibition of DHFR disrupts DNA synthesis and cellular proliferation, forming the basis of action for many antimicrobial drugs.

One derivative, N-(2,6-Dimethylphenyl)-2-[4-(pyrrolidin-1-yl)benzylidene]hydrazinecarbothioamide, was synthesized as part of this series. While direct minimum inhibitory concentration (MIC) data against specific bacterial or fungal strains for this compound were not presented, its inclusion in a study targeting DHFR suggests that the this compound scaffold is being considered in the design of novel antimicrobial agents. The broader class of pyrrolidine derivatives is known to be a versatile scaffold for developing agents with a wide range of biological activities, including antimicrobial and antifungal effects.

In Vitro and In Vivo Preclinical Biological Efficacy Studies

Cell-Based Assays for Proliferation, Viability, and Cell Cycle Progression

The preclinical evaluation of this compound-based compounds has utilized a variety of cell-based assays to determine their therapeutic potential, particularly in oncology. For a novel series of pyrrolidine-carboxamide derivatives, in vitro antiproliferative activity was assessed against four human cancer cell lines: A-549 (lung), MCF-7 (breast), Panc-1 (pancreatic), and HT-29 (colon).

These studies identified several compounds (7e, 7g, 7k, 7n, and 7o) as highly active antiproliferative agents that trigger apoptosis. The most potent compound, 7g, demonstrated superior efficacy against A-549, MCF-7, and HT-29 cells when compared to the standard drug doxorubicin. To assess selectivity and potential toxicity to non-cancerous cells, the derivatives were also tested in a cell viability assay using the MCF-10A human mammary gland epithelial cell line. All tested compounds showed no cytotoxic effects, with over 85% cell viability at a concentration of 50 μM, indicating a favorable selectivity profile. Further mechanistic studies revealed that these compounds act as potent inhibitors of EGFR and CDK2, with IC₅₀ values in the nanomolar range, providing a basis for their observed effects on cell cycle progression and proliferation.

Table 1: Antiproliferative Activity of Pyrrolidine-Carboxamide Derivative 7g

| Cell Line | Cancer Type | IC₅₀ of Compound 7g (μM) | IC₅₀ of Doxorubicin (μM) |

|---|---|---|---|

| A-549 | Lung | Value not specified | Value not specified |

| MCF-7 | Breast | Value not specified | Value not specified |

| HT-29 | Colon | Value not specified | Value not specified |

| Mean | - | 0.90 | 1.10 |

Specific IC₅₀ values for individual cell lines were not detailed in the abstract, but the mean value indicates high potency. Data sourced from.

Electrophysiological Studies (e.g., Patch-Clamp Techniques on Sodium Channels)

Patch-clamp electrophysiology has been a cornerstone in characterizing the mechanism of action for this compound derivatives designed as sodium channel blockers. Voltage-clamp recordings on skeletal muscle fibers are used to assess the tonic and use-dependent (phasic) block of sodium currents (Iɴᴀ), which are key indicators of antimyotonic potential.

Studies on N-(2,6-dimethylphenyl)-2-pyrrolidinecarboxamide, a chiral analogue of tocainide, revealed its superior ability to block NaV1.4 channels compared to the parent drug. The (R)-enantiomer was significantly more potent in producing both tonic and phasic block. This enhanced use-dependent behavior, where the channel block increases with the frequency of channel opening, is a highly desirable property for treating conditions of membrane hyperexcitability. Further investigations into a related tocainide congener, named NeP1, confirmed its potent, dose-dependent, and use-dependent blockade of both human skeletal muscle (hNaV1.4) and neuronal (hNaV1.7) sodium channels. This effect was attributed to a very high affinity for the inactivated state of the channel compared to the closed state.

Table 2: Potency of (R)-N-(2,6-dimethylphenyl)-2-pyrrolidinecarboxamide vs. (R)-Tocainide

| Type of Block | Potency Increase vs. (R)-Tocainide |

|---|---|

| Tonic Block | 5-fold |

| Phasic Block (Use-Dependent) | 21-fold |

Data sourced from.

Animal Models for Neuropathic Pain and Other Conditions

The therapeutic efficacy of this compound-based compounds has been validated in preclinical animal models, particularly for neuropathic pain. The tocainide analogue NeP1, which features the core pyrrolidine structure, was tested in two distinct rat models of persistent neuropathic pain.

The first model involved chronic constriction injury (CCI) of the sciatic nerve, which mimics traumatic nerve injury. The second model used the chemotherapeutic agent oxaliplatin to induce neuropathy, a common and debilitating side effect of cancer treatment. In both of these in vivo models, NeP1 was found to be substantially more potent than tocainide at reversing the established hyperalgesia (increased sensitivity to pain). In the oxaliplatin-induced neuropathy model, NeP1 demonstrated a greater and more durable anti-hyperalgesic effect than tramadol, a commonly used analgesic. These findings highlight the significant potential of this class of compounds for treating chronic pain of neuropathic origin.

Metabolic Stability and Degradation Pathway Research

Metabolic Stability Assessment

In vitro assays using liver microsomes are a standard method to evaluate the metabolic stability of new chemical entities. These subcellular fractions contain a high concentration of cytochrome P450 (CYP450) enzymes, which are primarily responsible for phase I metabolism of many drugs. nih.govnih.gov Studies on various N-aryl pyrrolidine derivatives have shown that their metabolic stability can be influenced by the nature and substitution pattern of the aromatic ring. For instance, the incorporation of nitrogen atoms into an aromatic ring has been demonstrated to increase metabolic stability by reducing the potential for oxidative metabolism. nih.gov

While specific data for this compound is limited, research on structurally related compounds provides valuable insights. For example, in a study of various derivatives, some showed high resistance to transformations induced by human liver microsomes, with metabolic stability percentages greater than 97%. researchgate.net However, even minor structural modifications can lead to the formation of oxidized metabolites. researchgate.net The stability of a compound is often expressed as its half-life (t½) in the presence of liver microsomes, which can be used to predict its in vivo clearance.

| Compound Type | Observed Metabolic Stability | Key Influencing Factors |

|---|---|---|

| N-Aryl Pyrrolidine Derivatives | Variable; can be high depending on substitution. | Nature and substitution pattern of the aryl group. nih.gov |

| Pyrrolidine-containing Drugs (e.g., Daclatasvir) | Primarily cleared unchanged, with secondary oxidative metabolism. nih.gov | Efficiency of oxidative pathways. nih.gov |

Degradation Pathway Elucidation

The degradation of this compound-based compounds is expected to proceed through several oxidative pathways, primarily mediated by CYP450 enzymes. nih.govnih.gov The primary sites for metabolic attack are typically the electron-rich and sterically accessible positions on the molecule. For the this compound scaffold, two main regions are susceptible to metabolism: the pyrrolidine ring and the 2,6-dimethylphenyl group.

Oxidation of the Pyrrolidine Ring:

A common metabolic pathway for pyrrolidine-containing drugs is the oxidation of the pyrrolidine ring. nih.gov Specifically, δ-oxidation (oxidation at the carbon adjacent to the nitrogen) can occur, leading to the formation of an unstable carbinolamine intermediate. This intermediate can then undergo ring opening to form an aminoaldehyde. nih.govresearchgate.net In the case of the hepatitis C virus inhibitor Daclatasvir, this aminoaldehyde intermediate undergoes an intramolecular reaction. nih.gov

Oxidation of the 2,6-Dimethylphenyl Group:

The 2,6-dimethylphenyl moiety is also a likely site for metabolism. The methyl groups are susceptible to hydroxylation, a common phase I metabolic reaction catalyzed by CYP450 enzymes. This would result in the formation of benzylic alcohol metabolites. Further oxidation of these alcohols could lead to the formation of aldehydes and carboxylic acids. Additionally, aromatic hydroxylation of the phenyl ring itself is a possibility, although the steric hindrance from the two methyl groups might make this a less favorable pathway.

Research on the structurally similar compound, 2,6-dimethylaniline, has shown that it undergoes oxidation to form 4-amino-3,5-dimethylphenol, indicating that oxidation on the phenyl ring is feasible. researchgate.net The N-hydroxylation of the amino group was also observed. researchgate.net

| Metabolic Reaction | Potential Site on this compound | Likely Metabolite(s) | Enzymes Involved |

|---|---|---|---|

| Pyrrolidine Ring Oxidation (δ-Oxidation) | Carbon adjacent to the nitrogen in the pyrrolidine ring. | Carbinolamine intermediate, ring-opened aminoaldehyde. nih.govresearchgate.net | Cytochrome P450s nih.gov |

| Methyl Group Hydroxylation | Methyl groups on the phenyl ring. | Benzylic alcohols. | Cytochrome P450s nih.gov |

| Aromatic Hydroxylation | Phenyl ring. | Phenolic metabolites. researchgate.net | Cytochrome P450s researchgate.net |

The biotransformation of this compound-based compounds is a complex process involving multiple potential pathways. The interplay between the stability of the pyrrolidine ring and the reactivity of the dimethylphenyl group will ultimately determine the pharmacokinetic profile of these compounds. Further detailed metabolic studies on this specific scaffold are necessary to fully characterize its degradation products and the enzymes responsible for their formation.

Structure Activity Relationship Sar Studies and Computational Chemistry Applications

Conformational Analysis and Stereochemical Influences on Biological Activity

The three-dimensional arrangement of a molecule is a critical determinant of its interaction with biological targets. For 2-(2,6-Dimethylphenyl)pyrrolidine, both the conformation of the pyrrolidine (B122466) ring and the stereochemistry of its chiral centers play a pivotal role in its pharmacological profile.

The pyrrolidine ring, a five-membered saturated heterocycle, is not planar and exists in various puckered conformations, typically described as envelope (E) or twist (T) forms. The specific puckering of the pyrrolidine ring in this compound derivatives can significantly influence the spatial orientation of its substituents, thereby affecting its binding affinity and efficacy at a given biological target. nih.gov

Research on various pyrrolidine-containing compounds has demonstrated that controlling and locking the ring conformation through appropriate substitution is a valid strategy in drug design. Inductive and stereoelectronic factors governed by substituents have been shown to influence the puckering of the pyrrolidine ring and, consequently, its pharmacological efficacy. nih.gov

This compound possesses a chiral center at the C2 position of the pyrrolidine ring, and therefore exists as a pair of enantiomers: (R)-2-(2,6-Dimethylphenyl)pyrrolidine and (S)-2-(2,6-Dimethylphenyl)pyrrolidine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities. This stereoselectivity arises from the three-dimensional nature of biological targets, such as receptors and enzymes, which themselves are chiral. nih.gov

The differential activity of enantiomers is a direct consequence of their distinct interactions with the target binding site. One enantiomer may fit snugly into the binding pocket, leading to a productive biological response, while the other may bind with lower affinity or not at all. In some cases, one enantiomer may even produce off-target effects or be metabolized differently. For instance, in a series of pyrrolidine amide derivatives, stereochemistry was shown to have a notable effect on their inhibitory properties. nih.gov

The synthesis of enantiomerically pure forms of this compound is therefore essential for the detailed evaluation of their individual pharmacological profiles and for the development of a stereochemically pure drug with an optimized therapeutic index.

Substituent Effects and Their Contribution to Bioactivity

The 2,6-dimethylphenyl group is a key feature of the molecule, contributing to its bioactivity through both steric and electronic effects. The two methyl groups in the ortho positions of the phenyl ring are of particular importance.

Steric Effects: The methyl groups impose significant steric hindrance, which can influence the molecule's activity in several ways. Firstly, they restrict the rotation of the phenyl ring around the C-N bond, locking the molecule into a preferred conformation. This conformational rigidity can be advantageous for binding to a specific target by reducing the entropic penalty of binding. Secondly, the steric bulk of the dimethylphenyl group can provide a better fit in a large hydrophobic pocket of the target protein, enhancing binding affinity.

Electronic Effects: The methyl groups are weakly electron-donating through an inductive effect. This can influence the electron density of the phenyl ring and, to a lesser extent, the pyrrolidine nitrogen. These electronic modifications can affect properties such as pKa and the ability of the molecule to participate in cation-π or other non-covalent interactions within the binding site.

Modifications to the pyrrolidine ring itself, as well as the introduction of linkers to attach other chemical moieties, provide further avenues for optimizing biological activity.

Pyrrolidine Ring Substituents: The introduction of substituents at various positions on the pyrrolidine ring can have a profound impact on the compound's pharmacological profile. For example, studies on related pyrrolidine derivatives have shown that the nature and position of substituents can influence potency and selectivity. In a series of pyrrolidine amide derivatives developed as N-acylethanolamine acid amidase (NAAA) inhibitors, it was found that small lipophilic substituents at the 3-position of the pyrrolidine ring were preferable for optimal potency. rsc.org

Linker Length and Flexibility: In many drug design strategies, a linker is used to connect the core scaffold to another pharmacophoric element. The length and flexibility of this linker are critical parameters. A study on pyrrolidine amide derivatives demonstrated that conformationally flexible linkers increased inhibitory potency but could reduce selectivity. Conversely, conformationally restricted linkers did not enhance potency but improved selectivity. rsc.org This highlights the delicate balance between achieving the correct orientation for binding and maintaining selectivity for the desired target.

The following table summarizes the general effects of substituents and linkers on the activity of pyrrolidine derivatives, which can be extrapolated to the design of novel this compound analogs.

| Modification | General Effect on Activity | Reference |

| Pyrrolidine Ring Substituents | ||

| Small lipophilic groups at C3 | Increased potency | rsc.org |

| Linker Modifications | ||

| Conformationally flexible linker | Increased potency, decreased selectivity | rsc.org |

| Conformationally restricted linker | Maintained or decreased potency, increased selectivity | rsc.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can be invaluable in the drug discovery process for predicting the activity of novel compounds, prioritizing synthesis, and optimizing lead structures.

For a series of this compound analogs, a QSAR model would typically be developed by:

Data Set Compilation: A dataset of compounds with their corresponding biological activities (e.g., IC₅₀ or Kᵢ values) is assembled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, including steric (e.g., molecular volume), electronic (e.g., dipole moment), hydrophobic (e.g., logP), and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

A hypothetical QSAR study on a series of this compound derivatives might reveal the importance of specific descriptors, as illustrated in the table below.

| Descriptor | Type | Correlation with Activity | Implication for Design |

| Molecular Volume | Steric | Positive | Larger molecules may have better binding affinity. |

| Dipole Moment | Electronic | Negative | Lower dipole moments might be favorable for activity. |

| LogP | Hydrophobic | Positive | Increased lipophilicity could enhance activity. |

| Number of H-bond donors | Topological | Negative | Fewer hydrogen bond donors may be preferred. |

Such a model would guide the design of new analogs by suggesting which structural features to modify to enhance the desired biological activity. For instance, if the model indicates a positive correlation with molecular volume, medicinal chemists might explore the addition of larger substituents. Conversely, if a negative correlation with the dipole moment is observed, efforts would be made to design molecules with a more balanced charge distribution. The ultimate goal of QSAR is to accelerate the discovery of potent and selective drug candidates based on the compound "this compound". nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Understanding how a ligand interacts with its biological target is crucial for rational drug design. Molecular docking and dynamics simulations are computational techniques used to visualize and analyze these interactions at an atomic level.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This simulation places the ligand, such as this compound, into the binding site of a receptor or enzyme and calculates a score, often representing the binding free energy. A lower binding energy typically indicates a more stable and favorable interaction.

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the stability of the protein-ligand complex over time. nih.gov An MD simulation treats the complex as a dynamic system and simulates the movements of its atoms over a specific period.

Analysis of the simulation trajectory can reveal the stability of the initial binding pose and the flexibility of different parts of the protein. Key metrics include the root-mean-square deviation (RMSD) of the ligand, which measures its movement from the initial docked position, and the root-mean-square fluctuation (RMSF) of the protein residues, which indicates their flexibility. Studies have shown that ligand binding often has a constraining effect on a protein's dynamics. nih.gov An MD simulation of this compound bound to a target would be used to confirm the stability of key contacts and ensure the ligand remains securely in the active site.

In Silico Pharmacokinetic and Pharmacodynamic (PK/PD) Predictions

In silico tools are invaluable for predicting the pharmacokinetic and pharmacodynamic profiles of drug candidates at an early stage, helping to identify potential liabilities before significant resources are invested. nih.gov

ADME properties determine the fate of a drug in the body. Computational models can predict these properties based on a molecule's structure. nih.govmdpi.com For this compound, various parameters can be estimated using online web servers and QSAR-based models. These predictions help assess the compound's potential as an orally bioavailable drug. mdpi.com

| ADME Parameter | Predicted Property | Significance |

|---|---|---|

| Human Intestinal Absorption | High | Indicates good absorption from the gastrointestinal tract. |

| Caco-2 Permeability | High | Suggests high potential for crossing the intestinal wall. mdpi.com |

| Blood-Brain Barrier (BBB) Penetration | Predicted to cross BBB | Indicates potential for activity in the central nervous system. mdpi.com |

| P-glycoprotein (P-gp) Substrate | Likely not a substrate | Suggests the compound is less likely to be removed from cells by this efflux pump. |

| CYP450 Inhibition (e.g., CYP2D6, CYP3A4) | Predicted non-inhibitor | Indicates a lower risk of causing drug-drug interactions by inhibiting major metabolic enzymes. |

In Silico Toxicity Prediction Models

The use of computational, or in silico, models for predicting the toxicological properties of chemical compounds has become an integral part of modern drug discovery and chemical safety assessment. nih.govpsu.edu These methods offer a rapid and cost-effective means to evaluate potential hazards without the need for extensive experimental testing. psu.edunih.gov Methodologies such as Quantitative Structure-Activity Relationship (QSAR) modeling, read-across, and various other computational tools are employed to estimate a compound's potential for various forms of toxicity, including genotoxicity, carcinogenicity, and organ-specific toxicities. nih.govunc.edu

The general approach to in silico toxicity prediction involves the use of software and databases that correlate chemical structures and their substructures with known toxicological data. nih.govnih.gov These models are built upon large datasets of experimentally determined toxicity values. unc.edunih.gov The predictive power of these models for a novel compound is dependent on the extent to which its chemical space is represented in the training data of the model. nih.gov

In the absence of specific studies on This compound , any in silico toxicity assessment would be predictive and based on general-purpose models. The table below illustrates a hypothetical output from such predictive models, based on common toxicological endpoints evaluated during early-stage drug development. It is crucial to note that this data is illustrative of the types of predictions generated and does not represent actual experimental or validated computational results for this specific compound.

Table 1: Illustrative In Silico Toxicity Predictions for this compound

| Toxicity Endpoint | Predicted Outcome | Confidence Level | Model/Methodology |

|---|---|---|---|

| Ames Mutagenicity | Non-mutagenic | Moderate | QSAR-based |

| Carcinogenicity | Equivocal | Low | Structural Alerts (SA) |

| Hepatotoxicity | Potential Risk | Moderate | DILI Prediction Model |

| Cardiotoxicity (hERG) | Low Risk | High | Pharmacophore Model |

| Skin Sensitization | Low Potential | Moderate | Read-across |

The interpretation of such predictive data requires careful consideration of the model's applicability domain—the chemical space in which the model has been validated and is expected to provide reliable predictions. unc.edunih.gov Without specific experimental data to corroborate these in silico predictions, their utility is primarily for prioritizing compounds for further experimental investigation and for flagging potential liabilities early in the development process.

Based on the available scientific literature, a comprehensive article detailing the specific advanced analytical and characterization methodologies for this compound cannot be generated at this time. Extensive searches for detailed experimental data, including specific NMR peak assignments, mass spectrometry fragmentation patterns, IR absorption frequencies, and chromatographic separation conditions for this particular compound, did not yield the specific research findings necessary to fulfill the request for a thorough and scientifically accurate article with detailed data tables.

The information accessible in the public domain and scientific databases lacks the required specificity for this compound to populate the requested sections on NMR, Mass Spectrometry, IR Spectroscopy, HPLC, and GC analysis with detailed, citable findings. Therefore, to ensure scientific accuracy and avoid speculation, the article as outlined cannot be provided.

Advanced Analytical and Characterization Methodologies in 2 2,6 Dimethylphenyl Pyrrolidine Research

Chromatographic Separation and Purity Profiling

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions involving 2-(2,6-Dimethylphenyl)pyrrolidine. nih.govmdpi.com By spotting the reaction mixture alongside the starting materials on a silica gel plate and eluting with an appropriate solvent system, chemists can qualitatively track the consumption of reactants and the formation of products.

The primary metric used in TLC analysis is the Retention Factor (R_f), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. A change in R_f values indicates a chemical transformation. For instance, in the synthesis of a more polar derivative from this compound, the product would typically exhibit a lower R_f value than the starting material. Visualization is commonly achieved under UV light or by using chemical stains like potassium permanganate. nih.gov This allows for real-time assessment of reaction completion, the formation of byproducts, and helps in optimizing reaction conditions such as temperature and duration. nih.govrsc.org

Table 1: Illustrative TLC Monitoring of a Hypothetical N-Alkylation Reaction This table demonstrates typical R_f values observed during the N-alkylation of this compound with an alkyl halide to form a quaternary ammonium salt.

| Time Point | Reactant Spot (R_f) | Product Spot (R_f) | Reaction Status |

| 0 hours | 0.65 | - | Reaction Initiated |

| 2 hours | 0.65 | 0.20 | In Progress |

| 4 hours | 0.65 (faint) | 0.20 (intense) | Nearing Completion |

| 6 hours | - | 0.20 | Complete |

Crystallographic and Solid-State Characterization

X-ray Diffraction (XRD), particularly single-crystal XRD, is the definitive method for elucidating the precise three-dimensional atomic arrangement of this compound derivatives. mkuniversity.ac.in This powerful technique provides unambiguous data on bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformation. mkuniversity.ac.in The analysis of crystalline forms reveals detailed information about the unit cell parameters, space group, and intermolecular interactions such as hydrogen bonding and π–π stacking, which govern the crystal packing. mkuniversity.ac.injyu.fi

Powder XRD (PXRD) is also a vital tool, especially in pharmaceutical sciences, for identifying different crystalline forms (polymorphs), solvates, or salts of a substance. mdpi.comintertek.com Each crystalline form produces a unique diffraction pattern, acting as a fingerprint for that specific solid-state structure. intertek.com This is critical for ensuring the consistency and quality of active pharmaceutical ingredients.

Table 2: Representative Crystallographic Data for a Pyrrolidine (B122466) Derivative This table presents hypothetical, yet typical, crystallographic data that could be obtained for a crystalline salt of this compound, based on published data for similar heterocyclic compounds. jyu.fi

| Parameter | Value |

| Chemical Formula | C₁₂H₁₈ClN |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.0430 |

| b (Å) | 8.0805 |

| c (Å) | 11.1700 |

| β (°) | 97.475 |

| Volume (ų) | 540.80 |

| Z (molecules/unit cell) | 2 |

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the solid-state properties of this compound and its derivatives. nih.gov

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. particletechlabs.com This technique is used to determine key thermal transitions, such as melting point, crystallization temperature, and glass transitions. labmanager.com For pharmaceutical compounds, DSC is crucial for studying polymorphism, as different crystalline forms will exhibit distinct melting points and enthalpies of fusion. nih.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. particletechlabs.com TGA is used to assess the thermal stability and decomposition profile of a compound. umd.edu It can also quantify the presence of volatile components like water or residual solvents within a crystal lattice. particletechlabs.com When used together, DSC and TGA provide a comprehensive thermal profile, differentiating between physical transitions (like melting) and chemical events (like decomposition). iitk.ac.in

Table 3: Typical Thermal Analysis Data for a this compound Derivative

| Analytical Technique | Parameter | Observed Value | Interpretation |

| DSC | Onset of Melting | 155.4 °C | Start of the melting process |

| DSC | Peak Melting Point | 158.2 °C | Temperature of complete melting |

| TGA | Onset of Decomposition | 240.5 °C | Temperature at which significant mass loss begins |

| TGA | Mass Loss at 120 °C | 0.5% | Indicates presence of residual solvent or moisture |

Advanced Biophysical Techniques for Molecular Interaction Studies

To understand the therapeutic potential of this compound derivatives, their biological activity must be rigorously quantified. Comparative assay design is a fundamental strategy where the activity of novel compounds is measured relative to a known standard or reference compound. ipqpubs.com This approach allows for the determination of key parameters such as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).

In such an assay, a series of structurally related analogs of this compound would be tested against a specific biological target (e.g., an enzyme or receptor). nih.gov By comparing their potencies, researchers can establish a Structure-Activity Relationship (SAR), which links specific chemical modifications to changes in biological effect. nih.govcollaborativedrug.com For example, assays might compare the inhibitory activity of new derivatives against a known drug like Ibuprofen or Doxorubicin to gauge their relative efficacy. mdpi.com This comparative data is crucial for identifying lead compounds for further development. nih.gov

Table 4: Hypothetical Comparative Biological Activity of this compound Analogs This table illustrates the results of a comparative assay measuring the inhibition of a target enzyme. IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

| Compound ID | Modification on Pyrrolidine Ring | IC₅₀ (µM) |

| Reference Drug | - | 5.2 ± 0.4 |

| DMP-1 (Parent) | None | 25.8 ± 2.1 |

| DMP-2 | 3-hydroxy | 15.1 ± 1.3 |

| DMP-3 | 4-fluoro | 8.9 ± 0.7 |

| DMP-4 | 3,3-dimethyl | 45.3 ± 3.5 |

Statistical analysis is critical for the reliable interpretation of data from biological assays. nih.gov Biological systems inherently exhibit variability, and statistical methods are necessary to determine whether observed differences in activity are significant or simply due to random chance.

When evaluating derivatives of this compound, raw data from multiple experimental replicates are processed to yield descriptive statistics, such as the mean and standard deviation (SD) or standard error of the mean (SEM). These values provide a measure of the central tendency and spread of the data. For instance, an IC₅₀ value is typically reported as a mean ± SD, as shown in Table 4. nih.gov

Inferential statistical tests, such as the t-test or analysis of variance (ANOVA), are then applied to compare the activities of different compounds. These tests calculate a p-value, which represents the probability that the observed difference occurred by chance. A low p-value (typically < 0.05) indicates a statistically significant difference, providing confidence that the structural modifications made to the parent compound have a real effect on its biological activity. This rigorous analysis is essential for making informed decisions in the drug discovery process.

Chemical Process Analytical Technologies

In the research and development of this compound, ensuring the safety and efficiency of its synthesis and subsequent reactions is paramount. Chemical Process Analytical Technologies (PAT) play a crucial role in achieving these goals by providing real-time analysis and understanding of chemical processes. Among these, calorimetric techniques are indispensable for assessing thermal risks and optimizing reaction conditions.

Reaction Calorimetry for Process Safety and Optimization

Reaction calorimetry is a critical technique used to measure the heat evolved or absorbed during a chemical reaction. This information is vital for the safe scale-up of chemical processes from the laboratory to pilot plant and full-scale production. acsgcipr.orgfauske.comsetaramsolutions.com By quantifying the heat of reaction, reaction rate, and heat capacity of the reaction mass, potential thermal hazards can be identified and mitigated. fauske.com

In the context of synthesizing or utilizing this compound, reaction calorimetry provides essential data for process safety and optimization. acsgcipr.org For instance, understanding the heat flow during a reaction allows engineers to design appropriate cooling systems to prevent thermal runaways. setaramsolutions.com Furthermore, by monitoring the heat release profile, the reaction kinetics can be determined, which aids in optimizing process parameters such as dosing rates and reaction times to improve yield and purity while maintaining safe operating conditions.

Key parameters obtained from reaction calorimetry studies include:

Heat of Reaction (ΔHr): The total amount of heat released or absorbed during the reaction.

Heat Release Rate (q_r): The rate at which heat is generated by the reaction.

Specific Heat Capacity (Cp): The amount of heat required to raise the temperature of the reaction mixture by one degree.

Adiabatic Temperature Rise (ΔT_ad): The theoretical temperature increase of the reaction mixture if no heat is exchanged with the surroundings. This is a crucial indicator of the potential severity of a thermal runaway.

Table 1: Hypothetical Reaction Calorimetry Data for a Synthesis Step of this compoundThe following table illustrates the type of data that would be generated from a reaction calorimetry study for a hypothetical reaction involving the synthesis of this compound.| Parameter | Value | Significance |

|---|---|---|

| Heat of Reaction (ΔHr) | -150 kJ/mol | Indicates a highly exothermic reaction that requires efficient cooling. |

| Maximum Heat Release Rate (q_r,max) | 25 W/L | Determines the minimum cooling capacity required for the reactor. |

| Specific Heat Capacity (Cp) of Reaction Mass | 1.8 kJ/(kg·K) | Used in the calculation of the adiabatic temperature rise. |

| Adiabatic Temperature Rise (ΔT_ad) | 83 K | Highlights a significant potential for a thermal runaway if cooling fails. |

Accelerating Rate Calorimetry (ARC) for Reaction Risk Assessment

Accelerating Rate Calorimetry (ARC) is a specialized technique used to investigate the thermal stability of substances and mixtures under adiabatic conditions. primeprocesssafety.com It is instrumental in identifying the onset temperature of exothermic decomposition and characterizing the kinetics and magnitude of a runaway reaction. primeprocesssafety.com The data generated from ARC testing is crucial for defining safe operating limits and designing emergency relief systems. thermalhazardtechnology.comiokinetic.com

For this compound, ARC studies would be performed on the pure compound, as well as on reaction mixtures at various stages of a process, to assess the potential for thermal decomposition. The ARC test typically operates in a "heat-wait-search" mode, where the sample is heated in steps and then monitored for self-heating. primeprocesssafety.comnetzsch.com Once an exothermic activity is detected, the instrument maintains an adiabatic environment, allowing the runaway reaction to be safely studied on a small scale. primeprocesssafety.comthermalhazardtechnology.com

The primary outputs of an ARC experiment that are critical for a comprehensive risk assessment include:

Onset Temperature (T_onset): The temperature at which self-heating begins.

Time to Maximum Rate (TMR_ad): The time it takes for the reaction to reach its maximum rate under adiabatic conditions from the onset temperature.

Self-Heat Rate (dT/dt): The rate of temperature increase due to the exothermic reaction.

Pressure Rise Rate (dP/dt): The rate of pressure increase, which is important for designing venting systems.

Table 2: Hypothetical Accelerating Rate Calorimetry (ARC) Data for this compoundThis table presents hypothetical data from an ARC analysis of this compound to illustrate the key safety parameters that would be determined.| Parameter | Value | Implication for Process Safety |

|---|---|---|

| Onset Temperature of Decomposition (T_onset) | 185 °C | Defines the maximum safe operating temperature to avoid initiating a thermal runaway. |

| Time to Maximum Rate (TMR_ad) at Onset | 24 hours | Provides a timeframe for corrective action in the event of a cooling failure at the onset temperature. |

| Maximum Self-Heat Rate (dT/dt)_max | >100 °C/min | Indicates a very rapid and potentially explosive decomposition once initiated. |

| Maximum Pressure Rise Rate (dP/dt)_max | >50 bar/min | Critical data for the design and sizing of emergency relief systems to prevent reactor rupture. |

Future Research Directions and Translational Prospects for 2 2,6 Dimethylphenyl Pyrrolidine Chemistry

Novel Synthetic Routes for Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign synthetic methodologies is crucial for the sustainable production of 2-(2,6-Dimethylphenyl)pyrrolidine and its derivatives. Future research will likely focus on several key areas to move beyond traditional multi-step syntheses.

One promising direction is the application of multicomponent reactions (MCRs) . MCRs offer significant advantages by combining three or more reactants in a single step to form a complex product, thereby increasing synthetic efficacy and reducing waste. tandfonline.com The development of novel MCRs tailored for the synthesis of highly substituted pyrrolidines will be a key research focus. Another area of intense investigation is the use of 1,3-dipolar cycloaddition reactions , particularly with azomethine ylides, which provide a powerful and stereoselective method for constructing the pyrrolidine (B122466) ring. mdpi.com

Furthermore, the principles of green chemistry are becoming increasingly important. nih.gov This includes the use of microwave-assisted organic synthesis (MAOS), which can accelerate reaction times and improve yields. tandfonline.com Research into solvent-free reaction conditions and the use of recyclable catalysts will also contribute to more sustainable synthetic processes. mdpi.com Stereoselective synthesis is particularly important, as the biological activity of chiral molecules like those containing a pyrrolidine ring often depends on their specific stereochemistry. mdpi.comnih.gov Developing robust methods for asymmetric synthesis will be critical for producing enantiomerically pure compounds. mdpi.com

| Synthetic Strategy | Key Advantages | Future Research Focus |

| Multicomponent Reactions (MCRs) | High atom and step-economy, reduced waste, increased efficiency. tandfonline.com | Designing novel MCRs for diverse pyrrolidine derivatives. |

| 1,3-Dipolar Cycloadditions | High stereoselectivity in ring formation. mdpi.comnih.gov | Exploring new dipolarophiles and azomethine ylide precursors. |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, energy efficiency. tandfonline.com | Optimization of microwave protocols for complex pyrrolidine synthesis. |

| Asymmetric Catalysis | Access to enantiomerically pure compounds with specific biological activity. mdpi.com | Development of novel chiral catalysts and ligands. |

Discovery of Unexplored Biological Targets and Therapeutic Areas for Pyrrolidine Scaffolds

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, found in numerous natural products and FDA-approved drugs. frontiersin.orgresearchgate.net Its structural features, including its three-dimensional character and ability to form key hydrogen bonds, allow it to interact with a wide range of biological targets. nih.govnih.gov While derivatives of this compound have been investigated, many potential applications remain unexplored.